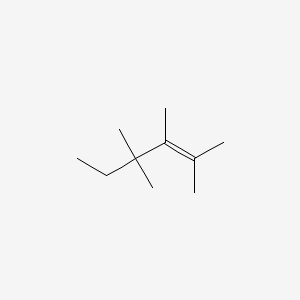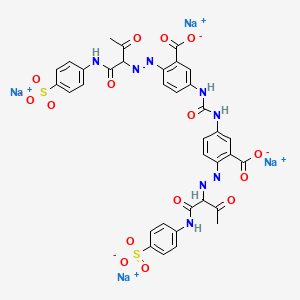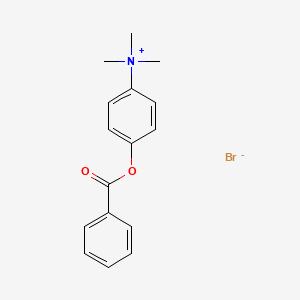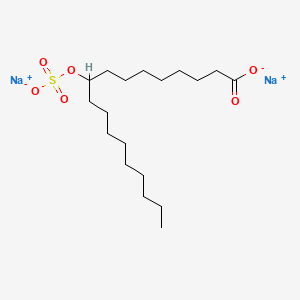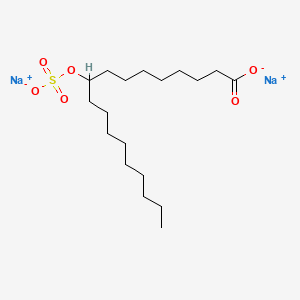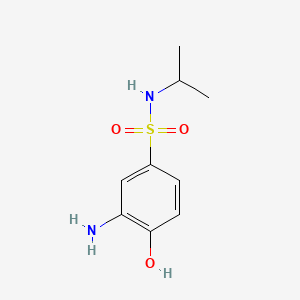
Benzenesulfonamide, 3-amino-4-hydroxy-N-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonamide, 3-amino-4-hydroxy-N-(1-methylethyl)- is a chemical compound with the molecular formula C9H14N2O3S It is a derivative of benzenesulfonamide, featuring an amino group at the 3-position, a hydroxy group at the 4-position, and an N-(1-methylethyl) substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 3-amino-4-hydroxy-N-(1-methylethyl)- typically involves the following steps:
Starting Material: The synthesis begins with benzenesulfonamide as the starting material.
Amination: Introduction of the amino group at the 3-position can be achieved through nitration followed by reduction.
Hydroxylation: The hydroxy group at the 4-position can be introduced via electrophilic aromatic substitution.
N-Alkylation: The N-(1-methylethyl) substituent is introduced through alkylation using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
Benzenesulfonamide, 3-amino-4-hydroxy-N-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted sulfonamides.
科学的研究の応用
Benzenesulfonamide, 3-amino-4-hydroxy-N-(1-methylethyl)- has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an inhibitor of carbonic anhydrase IX, which is overexpressed in certain cancers.
Biology: The compound’s ability to inhibit specific enzymes makes it a candidate for studying enzyme kinetics and inhibition mechanisms.
Industry: It can be used as an intermediate in the synthesis of other complex molecules.
作用機序
The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX (CA IX). This enzyme is involved in regulating pH in cells and is overexpressed in hypoxic tumor cells. By inhibiting CA IX, the compound can disrupt the pH balance in cancer cells, leading to reduced cell proliferation and increased apoptosis .
類似化合物との比較
Similar Compounds
Benzenesulfonamide: The parent compound without the amino and hydroxy substitutions.
4-Amino-3-hydroxybenzenesulfonamide: Similar structure but lacks the N-(1-methylethyl) substituent.
3-Amino-4-hydroxybenzenesulfonamide: Similar structure but lacks the N-(1-methylethyl) substituent.
Uniqueness
Benzenesulfonamide, 3-amino-4-hydroxy-N-(1-methylethyl)- is unique due to the presence of both amino and hydroxy groups, as well as the N-(1-methylethyl) substituent. These functional groups contribute to its specific chemical reactivity and biological activity, making it a valuable compound for targeted research applications.
特性
CAS番号 |
80-19-3 |
|---|---|
分子式 |
C9H14N2O3S |
分子量 |
230.29 g/mol |
IUPAC名 |
3-amino-4-hydroxy-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C9H14N2O3S/c1-6(2)11-15(13,14)7-3-4-9(12)8(10)5-7/h3-6,11-12H,10H2,1-2H3 |
InChIキー |
FTKHOHJWUYHTPW-UHFFFAOYSA-N |
正規SMILES |
CC(C)NS(=O)(=O)C1=CC(=C(C=C1)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]-4-methoxyphenyl]acetamide](/img/structure/B13782573.png)


![Bromodicarbonyl[bis[2-(diisopropylphosphino)ethyl]amine]manganese(I)](/img/structure/B13782588.png)
